ROS kinases-IN-1
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Overview
Description
ROS kinases-IN-1 is a potent and selective inhibitor of ROS1 kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival. ROS1 kinase rearrangements have been implicated in several cancers, particularly non-small cell lung cancer . The inhibition of ROS1 kinase by this compound has shown promising results in preclinical and clinical studies, making it a valuable compound in cancer research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ROS kinases-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective raw materials, and implementing robust purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: ROS kinases-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Scientific Research Applications
ROS kinases-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of ROS1 kinase inhibitors and to develop new analogs with improved potency and selectivity.
Biology: Employed in cell-based assays to investigate the role of ROS1 kinase in cellular signaling pathways and to identify potential biomarkers for ROS1-driven cancers.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for ROS1-positive cancers, particularly non-small cell lung cancer.
Mechanism of Action
ROS kinases-IN-1 exerts its effects by selectively binding to the ATP-binding site of ROS1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cellular proliferation and survival pathways. The molecular targets and pathways involved include the PI3K/AKT and MAPK/ERK signaling cascades, which are critical for cell growth and survival .
Comparison with Similar Compounds
Crizotinib: A multi-targeted kinase inhibitor that also targets ROS1 kinase but has a broader spectrum of activity, including ALK and MET kinases.
Lorlatinib: A next-generation ROS1 kinase inhibitor with improved potency and brain penetration compared to crizotinib.
Entrectinib: Another ROS1 kinase inhibitor with activity against NTRK and ALK kinases, used in the treatment of ROS1-positive cancers.
Uniqueness: ROS kinases-IN-1 is unique in its high selectivity and potency for ROS1 kinase, making it a valuable tool for studying ROS1-driven cancers and developing targeted therapies. Its specificity reduces off-target effects and enhances its therapeutic potential compared to broader-spectrum inhibitors like crizotinib .
Properties
Molecular Formula |
C20H16N4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C20H16N4O/c1-14-18(20(25)22-21-14)12-16-13-24(17-10-6-3-7-11-17)23-19(16)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25)/b18-12+ |
InChI Key |
DGSFFYVACCJJGR-LDADJPATSA-N |
SMILES |
CC1=NNC(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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